molecular formula C14H12N4O4 B5676274 5-(4-morpholinyl)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile

5-(4-morpholinyl)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile

Cat. No. B5676274
M. Wt: 300.27 g/mol
InChI Key: YVQVXSRKXQEFAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholino-1,3-oxazole-4-carbonitriles involves a series of chemical reactions that enable the formation of this compound. Specifically, 5-morpholino-1,3-oxazole-4-carbonitriles containing different substituents at the oxazole ring were synthesized and further reacted with hydrazine hydrate, leading to various products depending on the substituents and reaction conditions. In these reactions, the recyclization products and the formation of compounds with specific functional groups at predetermined positions of the oxazole ring were observed, indicating the complexity and versatility of the synthetic routes for these compounds (Chumachenko et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For compounds with similar frameworks, the structure was confirmed through comprehensive spectroscopic studies, and computational methods were used to analyze the molecular geometry, vibrational frequencies, and chemical shift values. These studies provide insights into the molecular configuration and the stability arising from hyperconjugative interactions and charge delocalization (Al‐Azmi & Shalaby, 2018).

Chemical Reactions and Properties

The reactivity of morpholino-1,3-oxazole-4-carbonitriles with different reagents reveals a spectrum of chemical behavior. For instance, reactions with hydrazine hydrate and secondary amines lead to nucleophilic substitutions and ring cleavages, resulting in the formation of new compounds with varied functional groups. These reactions underscore the chemical versatility of the oxazole ring in undergoing transformations under different conditions (Shablykin et al., 2008).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structures, of these compounds have been extensively studied. X-ray crystallography, in particular, has provided detailed insights into the crystalline structures, showcasing how molecular packing and intermolecular interactions influence the physical stability and morphology of these compounds (Kant et al., 2014).

Chemical Properties Analysis

The chemical properties of morpholino-1,3-oxazole-4-carbonitriles are closely related to their reactivity towards various chemical agents. Studies have demonstrated that these compounds can undergo a range of chemical reactions, including decyanation and aza-Diels–Alder reactions under specific conditions, indicating their potential utility in synthetic organic chemistry for the creation of diverse molecular architectures (Kopchuk et al., 2017).

properties

IUPAC Name

5-morpholin-4-yl-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c15-9-12-14(17-5-7-21-8-6-17)22-13(16-12)10-1-3-11(4-2-10)18(19)20/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQVXSRKXQEFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Morpholin-4-yl)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile

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